Physicochemical Property Differentiation: Target Compound vs. Directly‑Linked Analog 4-(2,3-Dihydro-1H-inden-5-yloxy)piperidine
The target compound contains a methylene spacer that is absent in 4‑(2,3‑dihydro‑1H‑inden‑5‑yloxy)piperidine (CAS 245057‑72‑1). This spacer increases the molecular weight (231.33 vs. 217.31 g/mol) [1] and introduces an additional rotatable bond (+1), altering conformational flexibility and hydrogen‑bond acceptor count. Computed logP values differ (target: 3.1 [1]; comparator data not available from identical methodology, precluding direct quantitative comparison).
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW 231.33 g/mol; HBA count: 2 (PubChem computed) |
| Comparator Or Baseline | 4-(2,3-Dihydro-1H-inden-5-yloxy)piperidine: MW 217.31 g/mol; HBA count: 2 |
| Quantified Difference | ΔMW = 14.02 g/mol (attributable to the methylene spacer) |
| Conditions | Computed physicochemical properties from PubChem (release 2021.05.07) |
Why This Matters
The methylene spacer modifies molecular weight and conformational space, which can influence solubility, permeability, and target‑binding fit in medicinal chemistry programs.
- [1] PubChem. (2026). Compound Summary for CID 26191113: 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine. View Source
